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Compound of Interest

3-(4-Bromophenyl)-1H-
[1,2,4]triazole

Cat. No.: B599631

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the known physical and chemical
characteristics of the heterocyclic compound 3-(4-Bromophenyl)-1H-1,2,4-triazole. The
information is compiled for use in research, synthesis, and drug development applications.

Core Compound Properties

3-(4-Bromophenyl)-1H-1,2,4-triazole is a substituted aromatic triazole. Its structure consists of
a bromophenyl group attached to a 1H-1,2,4-triazole ring. The presence of the bromine atom
and the triazole moiety imparts specific chemical properties that are of interest in medicinal
chemistry and materials science.

Physicochemical Data

The quantitative physical and chemical properties of 3-(4-Bromophenyl)-1H-1,2,4-triazole are
summarized in the table below. It is important to note that while some data is available for the
specific compound, other values are predicted or inferred from closely related structures.
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Property Value Source
Molecular Formula CsHeBrNs [1]
Molecular Weight 224.06 g/mol [1]
CAS Number 118863-62-0 [1]
White to off-white solid
Appearance , (2]
(predicted)
Data not available. For
comparison, 3-(4-
Melting Point Bromophenyl)-1-methyl-1H- [3]
1,2,4-triazole has a melting
point of 124-126 °C.
Boiling Point Predicted: 361.6 = 44.0 °C [2]
Density Predicted: 1.56 £ 0.1 g/cm3 [2]
No specific data available.
Parent 1H-1,2,4-triazoles are
generally soluble in water and
B organic solvents such as
Solubility

ethanol and methanol. The
bromophenyl group is

expected to decrease aqueous

solubility.
Topological Polar Surface Area
helog 41.6 A2 [1]
(TPSA)
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 2 [4]

Spectral and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of 3-(4-
Bromophenyl)-1H-1,2,4-triazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

» 1H NMR: Expected signals would include peaks in the aromatic region (approximately 7.0-
8.5 ppm) corresponding to the protons on the bromophenyl ring and a signal for the proton
on the triazole ring.

e 13C NMR: PubChem lists available 133C NMR spectra for this compound.[1] Characteristic
signals would include those for the carbon atoms of the bromophenyl ring and the two
distinct carbons of the triazole ring.

Mass Spectrometry (MS)

e GC-MS: GC-MS data is noted as being available, which can be used to determine the
compound's molecular weight and fragmentation pattern.[1] The mass spectrum would be
expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is
characteristic of compounds containing a single bromine atom.

Infrared (IR) Spectroscopy

¢ An IR spectrum would be expected to show characteristic absorption bands for N-H
stretching (around 3100-3300 cm~1), C-H stretching in the aromatic ring (around 3000-3100
cm~1), C=N and C=C stretching in the aromatic and triazole rings (around 1400-1600 cm~1),
and C-Br stretching (typically below 800 cm~1).

Methodologies for Experimental Characterization

The following protocols are generalized standard procedures for determining the physical
characteristics of solid organic compounds like 3-(4-Bromophenyl)-1H-1,2,4-triazole.

Melting Point Determination

Melting point is determined using a capillary melting point apparatus. A small, dry sample of the
crystalline compound is packed into a capillary tube and heated at a controlled rate. The
temperature range from the appearance of the first liquid droplet to the complete melting of the
solid is recorded.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated
solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

» Data Acquisition: Record *H and 3C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
[5] Tetramethylsilane (TMS) is typically used as an internal standard.

e Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the
structure.

IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the sample with dry KBr powder and pressing it into a transparent disk.

o Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a standard
range (e.g., 4000-400 cm™1).[5]

e Analysis: Identify characteristic functional group frequencies.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas
chromatograph (GC-MS) for volatile compounds or by direct infusion.

« lonization: Utilize an appropriate ionization method, such as electron impact (El).

e Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to support structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a
substituted triazole compound.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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